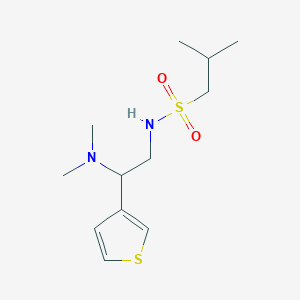
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide is a complex organic compound that features a dimethylamino group, a thiophene ring, and a sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes a Friedel-Crafts acylation to introduce the ethyl group. This intermediate is then reacted with dimethylamine under basic conditions to form the dimethylaminoethyl derivative. Finally, the sulfonamide group is introduced through a reaction with 2-methylpropane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, and employing catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The dimethylamino group can interact with biological targets through hydrogen bonding or ionic interactions, while the thiophene ring can participate in π-π stacking interactions. The sulfonamide group is known for its ability to form strong hydrogen bonds, which can be crucial for binding to biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar compounds include other sulfonamides and thiophene derivatives. For example:
N-(2-(dimethylamino)ethyl)-2-methylpropane-1-sulfonamide: Lacks the thiophene ring, which may reduce its electronic properties.
N-(2-(dimethylamino)-2-(phenyl)ethyl)-2-methylpropane-1-sulfonamide: Replaces the thiophene ring with a phenyl ring, altering its reactivity and binding properties.
The uniqueness of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide lies in the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S2/c1-10(2)9-18(15,16)13-7-12(14(3)4)11-5-6-17-8-11/h5-6,8,10,12-13H,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQUDGZIBBNUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC(C1=CSC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6501124.png)
![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B6501130.png)
![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)
![3-(Methyl(pyrrolidin-3-yl)amino)benzo[d]isothiazole 1,1-dioxide hydrochloride](/img/structure/B6501146.png)
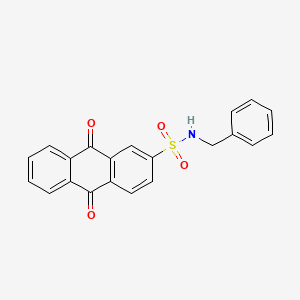
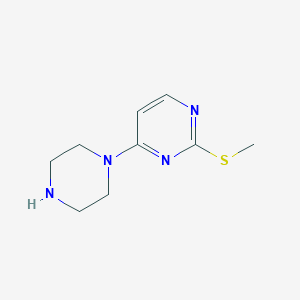
![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)
![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)
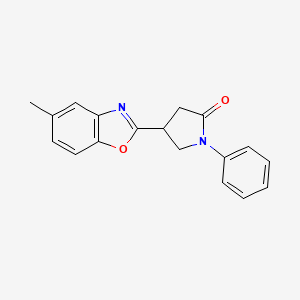
![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6501207.png)
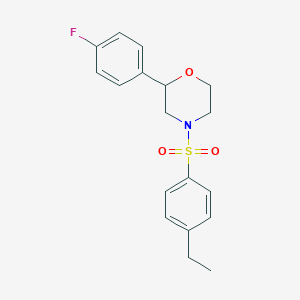
![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
